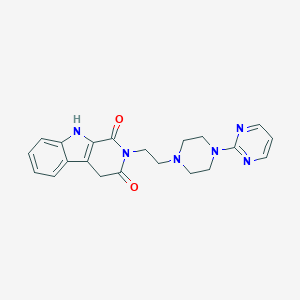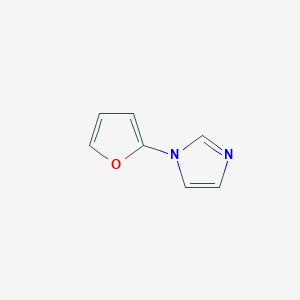
1-(2-Furyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-1H-imidazole, also known as FICZ, is a naturally occurring compound that belongs to the family of tryptophan-derived metabolites. It is a potent activator of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological processes, such as immune response, cell proliferation, and differentiation. In recent years, FICZ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
1-(2-Furyl)-1H-imidazole exerts its biological effects by binding to and activating the AhR, a cytoplasmic receptor that regulates gene expression in response to environmental toxins and endogenous ligands. Upon activation, AhR translocates to the nucleus and forms a complex with other transcription factors, such as ARNT (AhR nuclear translocator), to regulate the expression of target genes. The downstream effects of AhR activation are diverse and depend on the cell type and the context of the stimulus.
Biochemische Und Physiologische Effekte
1-(2-Furyl)-1H-imidazole has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, immune response, and metabolism. Studies have demonstrated that 1-(2-Furyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to affect various metabolic pathways, including lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Furyl)-1H-imidazole has several advantages as a research tool, including its potency and specificity as an AhR agonist. 1-(2-Furyl)-1H-imidazole has been shown to be a more potent activator of AhR than other tryptophan-derived metabolites, such as indole-3-carbinol and 6-formylindolo[3,2-b]carbazole. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to be specific to AhR, with minimal effects on other receptors. However, 1-(2-Furyl)-1H-imidazole has several limitations as a research tool, including its instability and low solubility in aqueous solutions. These limitations require careful optimization of experimental conditions to obtain reliable results.
Zukünftige Richtungen
1-(2-Furyl)-1H-imidazole has several potential applications in the field of medicine and biotechnology. Future research directions include the development of 1-(2-Furyl)-1H-imidazole-based therapies for cancer and autoimmune disorders, the investigation of 1-(2-Furyl)-1H-imidazole as a modulator of immune response, and the exploration of 1-(2-Furyl)-1H-imidazole as an antimicrobial agent. Additionally, the optimization of 1-(2-Furyl)-1H-imidazole synthesis methods and the development of novel 1-(2-Furyl)-1H-imidazole analogs may lead to improved potency and specificity of the compound.
Synthesemethoden
1-(2-Furyl)-1H-imidazole can be synthesized by the oxidation of tryptophan using potassium permanganate. The reaction involves the formation of an intermediate compound, 6-formylindolo[3,2-b]carbazole (FIC), which is further converted into 1-(2-Furyl)-1H-imidazole by the action of the enzyme kynurenine formamidase. The synthesis of 1-(2-Furyl)-1H-imidazole is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and infectious diseases. Studies have shown that 1-(2-Furyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells by activating the AhR pathway, which regulates the expression of genes involved in cell cycle control and DNA repair. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Eigenschaften
CAS-Nummer |
191733-31-0 |
|---|---|
Produktname |
1-(2-Furyl)-1H-imidazole |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-(furan-2-yl)imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |
InChI-Schlüssel |
QXMHOHBYSAVSAG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)N2C=CN=C2 |
Kanonische SMILES |
C1=COC(=C1)N2C=CN=C2 |
Synonyme |
1H-Imidazole,1-(2-furanyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



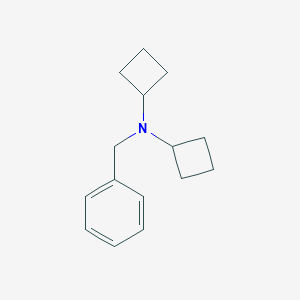
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
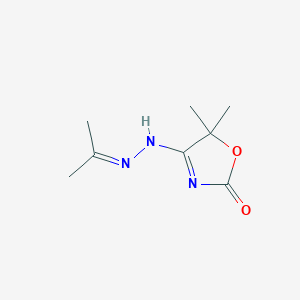
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)



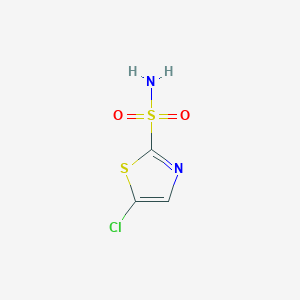


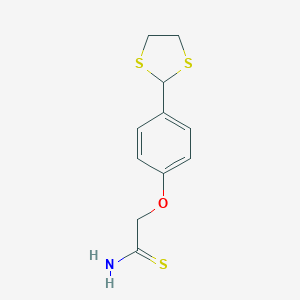
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
